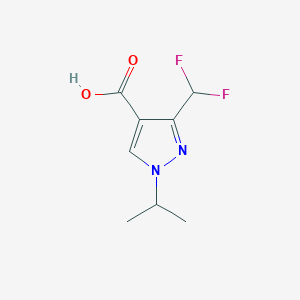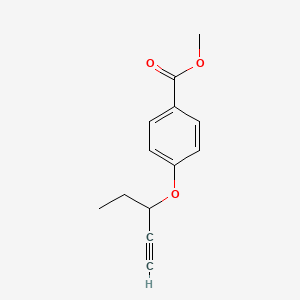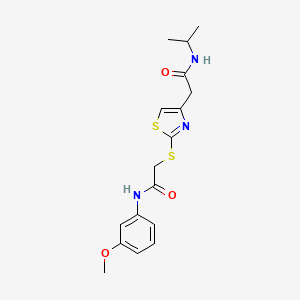![molecular formula C11H9FN2O2S B2607761 [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 775519-63-6](/img/structure/B2607761.png)
[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid
Übersicht
Beschreibung
[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid typically involves the reaction of 2-amino-5-bromothiazole with 4-fluorophenylboric acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology: In biological research, [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor functions .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory activities. The presence of the thiazole ring and the fluorophenyl group contributes to its biological activity and pharmacokinetic properties .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its incorporation into polymers or other materials can enhance their performance in various applications .
Wirkmechanismus
The mechanism of action of [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the thiazole ring and the fluorophenyl group enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-6-fluorobenzoic acid
- 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid
Comparison: Compared to similar compounds, [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid exhibits unique properties due to the presence of the thiazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. The fluorophenyl group further enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Eigenschaften
IUPAC Name |
2-[2-amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQIVMZJIAKRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)


![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)

![3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2607683.png)
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)
![5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2607689.png)
![4-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2607691.png)
![7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2607692.png)



![4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2607701.png)
